![molecular formula C13H6F4N2S B2356373 6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 625370-80-1](/img/structure/B2356373.png)
6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile” is an organic compound. It likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic products . The compound also contains fluorophenyl and trifluoromethyl groups, which are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Scientific Research Applications
- Researchers have discovered that compound 3w, derived from this molecule, exhibits up to 100% insecticidal activity against Plutella xylostella , a destructive pest worldwide . This finding highlights its potential as an effective insecticide.
- A related compound, ®-N-(3-(4-amino-6-methyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6-yl)-4-fluorophenyl)-5-cyanopicolinamide , demonstrated inhibition of the BACE-1 enzyme with an IC50 value of 8.70 . BACE-1 is implicated in Alzheimer’s disease, making this finding significant for drug development.
- The trifluoromethyl group in this compound plays a crucial role in various synthetic processes. For instance, it is used in the synthesis of other compounds, such as 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl) .
Insecticidal Activity
BACE-1 Enzyme Inhibition
Trifluoromethyl Group Synthesis
Safety and Hazards
properties
IUPAC Name |
6-(4-fluorophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFLGWYTFMNVHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=S)N2)C#N)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.